6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Description
Properties
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-2-6-7(3-9)10-4-11-8(6)12-5/h2,4H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFVTKSJDHHLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213403 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-53-5 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile, 6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4,6-dichloropyrimidine with ethyl N-allylglycinate followed by cyclization can yield the desired compound . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Overview
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the pyrrolo-pyrimidine family, which is recognized for diverse biological activities. The unique structural features of this compound contribute to its reactivity and biological interactions, making it a subject of extensive research.
Medicinal Chemistry
This compound has garnered attention as a potential kinase inhibitor , particularly targeting protein kinases involved in cancer progression. Studies indicate that this compound can inhibit specific kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Mechanism of Action : The compound acts as a competitive inhibitor of p21-activated kinase 4 (PAK4), influencing various signaling pathways associated with cell survival and apoptosis. It has been shown to up-regulate pro-apoptotic factors while down-regulating anti-apoptotic proteins.
Biological Research
The compound is utilized in studies examining cell signaling pathways due to its ability to interact with various biological targets. Its binding affinity to protein kinases has been explored through molecular docking studies, confirming its potential as a therapeutic agent against cancers characterized by aberrant kinase activity.
Material Science
The unique structural properties of this compound also lend it applications in material science, particularly in developing novel materials with specific electronic and optical properties.
Inhibition of Folate Receptors
Research has demonstrated that analogues of this compound exhibit selective inhibition of folate receptor-expressing cells, with IC50 values below 1 nM. This selectivity suggests potential for targeted delivery systems in cancer therapy.
Antitumor Efficacy in Animal Models
In vivo studies using severe combined immunodeficient mice bearing SKOV3 tumors have shown that derivatives of this compound exhibit significant antitumor efficacy. These findings reinforce its potential clinical applications.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Copper-Catalyzed Coupling Reactions : These reactions allow for the introduction of various substituents on the pyrimidine ring to enhance biological activity.
| Synthesis Method | Description |
|---|---|
| Copper-Catalyzed Coupling | Introduces varied substituents for enhanced activity |
| Alkylation/Acylation | Modifies nitrogen atoms in the rings |
Mechanism of Action
The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile involves its interaction with molecular targets such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth, proliferation, and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns in Pyrrolo[2,3-d]pyrimidine Derivatives
The structural diversity of pyrrolo[2,3-d]pyrimidines arises from variations in substituent positions and functional groups. Key analogs include:
- 2,4,6-Trisubstituted Pyrrolo[2,3-d]pyrimidine (Figure 10A) : Substitutions at positions 2, 4, and 6 introduce diverse electronic profiles. For example, bulky substituents at position 2 can hinder enzymatic binding, while electron-withdrawing groups at position 4 (e.g., carbonitrile) enhance reactivity .

- 4,5,6-Trisubstituted Analogs (Figure 10C) : Substitutions at positions 5 and 6 (e.g., methyl, aryl) alter planarity and solubility. Compared to 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, these analogs exhibit reduced polarity due to the absence of a carbonitrile group .
- PP-13 (Ethyl 4-((4-(benzylamino)-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl) benzoate): This derivative features a benzylamino group at position 4 and a methyl group at position 5. The benzylamino moiety enhances cytotoxicity in non-small cell lung cancer (NSCLC) cells, but its bulkiness reduces solubility compared to the carbonitrile-substituted compound .
Table 1: Substituent Effects on Key Properties
Core Structure Modifications: Pyrrolo vs. Furo/Thieno/Pyrano Analogs
Furo[2,3-d]pyrimidine Derivatives (Figure 17)
Furopyrimidines replace the pyrrole ring with a furan moiety, introducing an oxygen atom. This reduces basicity and alters hydrogen-bonding capacity. For instance, 4-amino-5-methylfuro[2,3-d]pyrimidine (Figure 17A) lacks the nitrogen-rich environment of pyrrolopyrimidines, diminishing interactions with ATP-binding pockets in kinases .
Thieno[2,3-d]pyrimidine Derivatives (Figure 12)
For example, 4-substituted anilinothieno[2,3-d]pyrimidine-6-methanone (Figure 12A) exhibits improved membrane permeability but reduced metabolic stability compared to the carbonitrile-substituted pyrrolo analog .
Pyrano[2,3-d]pyrimidine Derivatives
Pyranopyrimidines feature an oxygen-containing pyran ring, as seen in 7-amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile. The dihydropyran ring introduces conformational rigidity and increased solubility, but the absence of a pyrrole nitrogen limits metal coordination capabilities .
Anticancer Activity
- This compound : Preliminary studies suggest moderate inhibition of EGFR (epidermal growth factor receptor) due to the carbonitrile group’s ability to mimic ATP’s phosphate moiety. However, its activity is lower than PP-13, which shows potent apoptosis induction in H358 NSCLC cells (49% apoptosis at 2.5 µmol.L⁻¹) .
- Thieno and Furo Analogs: These compounds exhibit broader kinase inhibition profiles but suffer from off-target effects. For example, 4-anilino-6-phenylthieno[2,3-d]pyrimidine (Figure 12D) inhibits VEGFR-2 with IC₅₀ = 12 nM but shows hepatotoxicity .
Physicochemical Properties
- Solubility : The carbonitrile group in this compound improves aqueous solubility (logP ≈ 1.8) compared to PP-13 (logP ≈ 3.5) .
- Stability : Methylthio-substituted analogs (e.g., ) demonstrate higher oxidative stability due to sulfur’s electron-donating effects, whereas the methyl group in the target compound offers metabolic resistance to demethylation.
Biological Activity
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the latest findings on its biological activity, including its potential as an inhibitor in various biochemical pathways and its cytotoxic effects against cancer cell lines.
Chemical Structure and Synthesis
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves nucleophilic substitutions and coupling reactions that yield derivatives with enhanced biological properties. For instance, studies have shown that modifications at specific positions of the pyrimidine ring can significantly influence the compound's activity against different enzymes and cancer cell lines .
1. Kinase Inhibition
This compound has been investigated for its inhibitory effects on several kinases:
- RET Kinase : Inhibitory assays demonstrated that derivatives of this compound can effectively inhibit RET kinase activity, with some compounds showing IC50 values in the low nanomolar range (0.076 to 0.127 µM) .
- CDK2 and TRKA : Further studies indicated that certain derivatives exhibited substantial inhibition against CDK2 and TRKA, with IC50 values ranging from 0.09 to 1.58 µM .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Lung Carcinoma : Compounds derived from this structure showed significant growth inhibition against lung carcinoma cell lines (GI % = 71.8 for HOP-92 and 66.12 for NCI-H460) .
- Renal Carcinoma : The compound demonstrated notable cytotoxicity against renal carcinoma cell line RFX 393, with GI % values exceeding 84% for several derivatives .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, forming critical hydrogen bonds that stabilize the interaction .
- Cell Cycle Arrest : Investigations into its effects on the cell cycle revealed significant arrest at the G0–G1 phase in treated cancer cells, indicating a potential mechanism for its cytotoxicity .
Case Studies and Research Findings
A selection of recent studies highlights the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via acid-mediated nucleophilic substitution of a chlorinated precursor (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) with methylamine. Key steps include refluxing in isopropanol with catalytic HCl (3 drops) for 12–48 hours, followed by precipitation with water and recrystallization from methanol (yields: 16–94%) . Optimization involves adjusting reflux duration, solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of the amine nucleophile. For example, using 3 equivalents of methylamine ensures complete substitution .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm substitution patterns and aromatic protons (e.g., δ 8.27 ppm for H-2 in pyrrolo-pyrimidine derivatives) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
- IR Spectroscopy : Identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) .
Q. What strategies ensure high purity during synthesis?
- Methodological Answer :
- Recrystallization : Use methanol or ethanol-DMF mixtures to remove unreacted starting materials .
- Chromatography : Employ silica gel column chromatography for intermediates with polar substituents .
- Precipitation : Adjust pH with NH4OH post-reaction to isolate the product .
Advanced Research Questions
Q. How to design experiments to assess the kinase inhibitory activity of this compound?
- Methodological Answer :
- Enzyme Assays : Use purified kinases (e.g., EGFR, CDK2) in ATP-competitive assays with fluorescence-based detection (e.g., ADP-Glo™) .
- IC50 Determination : Perform dose-response curves (0.1–100 µM) and analyze using nonlinear regression .
- Structural Analysis : Co-crystallize the compound with target kinases to map binding interactions .
Q. How can substituents be modified to enhance solubility without compromising activity?
- Methodological Answer :
- Polar Groups : Introduce hydroxyl or morpholine substituents at the 5-position, as seen in analogs like 5-(1-Methyl-1H-pyrazol-4-yl)-4-morpholinyl derivatives (improves aqueous solubility) .
- Pro-drug Approach : Convert the nitrile group to a carboxamide, as demonstrated in pyrrolo-pyrimidine derivatives .
- Solubility Testing : Use shake-flask methods with HPLC quantification in PBS (pH 7.4) .
Q. How to resolve discrepancies in biological activity data arising from different synthetic batches?
- Methodological Answer :
- Purity Analysis : Compare HPLC chromatograms (≥95% purity threshold) and HRMS data across batches .
- Crystallinity Check : Use XRPD to detect polymorphic variations affecting bioavailability .
- Bioassay Replication : Repeat enzymatic assays with standardized kinase concentrations and buffer conditions .
Q. What in vitro assays are suitable for evaluating interactions with EGFR or CDK2?
- Methodological Answer :
- Kinase Inhibition : Use radiometric assays (³³P-ATP incorporation) or fluorescence resonance energy transfer (FRET) .
- Cell Proliferation : Test in EGFR-dependent cancer lines (e.g., A549) with MTT assays, comparing IC50 values to reference inhibitors like Gefitinib .
Q. How to assess the compound’s stability under different storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
- Analytical Monitoring : Track degradation via HPLC-UV and LC-MS to identify hydrolysis or oxidation products .
- Long-term Stability : Store at –20°C in amber vials with desiccants; reassess every 6 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

